molecular formula C11H6F3NO B6367384 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine CAS No. 1261994-25-5

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine

Cat. No.: B6367384
CAS No.: 1261994-25-5
M. Wt: 225.17 g/mol
InChI Key: GVRJBZWGPZXMLT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine is a heterocyclic compound with the molecular formula C11H6F3NO and a molecular weight of 225.17 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group at the 2-position and a trifluorophenyl group at the 3-position. It is also referred to as trifludimoxazin.

Preparation Methods

The synthesis of 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine typically involves the following steps:

    Starting Material: The synthesis often begins with 2-chloro-3-(2,4,6-trifluorophenyl)pyridine.

    Hydroxylation: The chloro group is replaced with a hydroxy group through a nucleophilic substitution reaction.

    Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents and catalysts.

Chemical Reactions Analysis

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine can be compared with other similar compounds:

    Similar Compounds: Examples include 2-Hydroxy-6-(trifluoromethyl)pyridine and 3-Hydroxy-2-(2,4,6-trifluorophenyl)pyridine.

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-6-4-8(13)10(9(14)5-6)7-2-1-3-15-11(7)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRJBZWGPZXMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682896
Record name 3-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-25-5
Record name 3-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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